CID 71337732
Description
CID 71337732 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. Typically, such identifiers are associated with compounds studied for pharmacological, biochemical, or industrial applications. For instance, similar compounds in the evidence (e.g., oscillatoxin derivatives, betulin analogs, or substrates like DHEAS) are analyzed for structural features, bioactivity, or metabolic interactions .
Properties
CAS No. |
113809-78-2 |
|---|---|
Molecular Formula |
C16H16FeO4P+ |
Molecular Weight |
359.11 g/mol |
InChI |
InChI=1S/C16H16O4P.Fe/c17-8-12-6-7-16(15(10-19)14(12)9-18)21(11-20)13-4-2-1-3-5-13;/h13,16H,1-7H2;/q+1; |
InChI Key |
HAEUFODQFFFKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[P+](=C=O)C2CCC(=C=O)C(=C=O)C2=C=O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71337732 involves specific reaction conditions and reagents. The detailed synthetic route typically includes the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations. The exact synthetic pathway may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using more efficient purification techniques. This often includes the use of continuous flow reactors, automated systems, and advanced filtration methods to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
CID 71337732 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 71337732 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71337732 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a framework for such comparisons, supported by data from structurally or functionally related compounds.
Structural and Functional Analogues
The evidence highlights comparisons based on:
- Core scaffolds : E.g., steroid backbones in bile acids (taurocholic acid, CID 6675) vs. sulfated steroids like DHEAS (CID 12594) .
- Functional groups : Ginkgolic acid (CID 5469634) and betulin derivatives (CID 72326) are compared for hydrophobic side chains and hydroxyl/carboxyl groups influencing inhibitor potency .
- 3D overlays : Used to assess spatial similarity between substrates like DHEAS (CID 12594) and taurolithocholic acid (CID 439763) .
Pharmacological and Physicochemical Properties
Key parameters from analogous compounds include:
For CID 71337732, such properties would typically be benchmarked against these standards to assess drug-likeness or toxicity.
Limitations and Recommendations
The absence of this compound in the provided evidence precludes a direct comparison. To address this gap:
Structural analysis : Use PubChem or ChemSpider to retrieve 2D/3D structures and perform similarity clustering (e.g., Tanimoto coefficient >70% for analogues).
Bioactivity profiling : Compare IC50/EC50 values, toxicity, and pharmacokinetic data from databases like ChEMBL.
Literature review : Prioritize peer-reviewed studies on structurally related compounds (e.g., betulin derivatives or steroid-based molecules) for mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
